![molecular formula C16H16N2OS B2815967 N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide CAS No. 852137-86-1](/img/structure/B2815967.png)
N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide
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Overview
Description
“N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide” is a synthetic compound. It belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide”, often involves heterocyclization of various substrates . A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed. This strategy includes the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular formula of “N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide” is C16H16N2OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives, including “N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide”, are known for their diverse chemical reactivity. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on compounds structurally related to N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide often focuses on their synthesis and chemical properties. For instance, the development of scalable synthesis methods for related compounds demonstrates the interest in efficient production techniques for potential therapeutic agents (R. Scott et al., 2006). Furthermore, studies on the crystal structure and Hirshfeld surface analysis of thiophene derivatives provide insight into their molecular conformation and interactions, facilitating the design of more effective compounds (M. Prabhuswamy et al., 2016).
Antimicrobial and Antifungal Activities
Thiophene derivatives exhibit significant biological activities, including antimicrobial and antifungal properties. Research has identified specific thiophene carboxamides with potential antibacterial and antifungal effects, highlighting their role in addressing microbial resistance challenges (D. Sowmya et al., 2018). Such studies underscore the therapeutic potential of these compounds in treating infectious diseases.
Material Science Applications
In material science, thiophene derivatives are investigated for their potential in enhancing the stability and performance of materials. For example, research on the photostabilization of poly(vinyl chloride) with thiophene derivatives demonstrates the applicability of these compounds in improving the durability of polymers against UV degradation (A. Balakit et al., 2015). This research area is crucial for developing more resilient materials for various industrial applications.
Future Directions
The future directions for “N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide” and similar compounds lie in their potential applications in medicinal chemistry. Given their wide range of therapeutic properties, there is great interest in synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-8-13-9-12(5-6-14(13)18(11)2)10-17-16(19)15-4-3-7-20-15/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOIVQZTSVOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide |
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